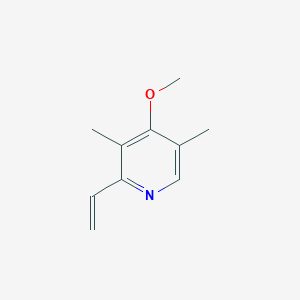

4-Methoxy-3,5-dimethyl-2-vinylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-ethenyl-4-methoxy-3,5-dimethylpyridine |

InChI |

InChI=1S/C10H13NO/c1-5-9-8(3)10(12-4)7(2)6-11-9/h5-6H,1H2,2-4H3 |

InChI Key |

GDCWZSQELZSPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C=C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Methoxy 3,5 Dimethyl 2 Vinylpyridine

Chemical Transformations at the Vinyl Group

The vinyl group, being directly attached to the electron-withdrawing pyridine (B92270) ring, is electronically polarized, making it the primary site for a variety of chemical transformations.

The vinyl group of 2-vinylpyridine (B74390) and its derivatives is known to be an effective Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govwikipedia.org This reactivity stems from the electron-withdrawing nature of the pyridine nitrogen, which delocalizes electron density away from the vinyl group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov

Typical nucleophiles that react with vinylpyridines include amines, thiols, and carbanions. The reaction mechanism involves the attack of the nucleophile on the β-carbon of the vinyl group, forming a resonance-stabilized anionic intermediate which is subsequently protonated to yield the final addition product. nih.gov

While less common than nucleophilic additions, the vinyl group can also participate in electrophilic reactions. The electronic effects of the substituents on 4-Methoxy-3,5-dimethyl-2-vinylpyridine play a crucial role here. The electron-donating methoxy (B1213986) and dimethyl groups increase the electron density of the entire π-system, including the vinyl double bond. This enhancement of electron density makes the vinyl group more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted 2-vinylpyridine.

Polymerization Dynamics of this compound

The vinyl group allows this compound to act as a monomer in polymerization reactions, opening pathways to novel polymeric materials with tailored properties.

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iquvebtech.com Studies on the kinetics of 2-vinylpyridine polymerization have shown it to be a viable process. rsc.org

The general kinetics of free radical polymerization can be described by the following rate equation, where Rp is the rate of polymerization, kp is the propagation rate constant, [M] is the monomer concentration, and [R•] is the radical concentration. youtube.com

Rp = kp[M][R•]

Rp = kp(fkd[I] / kt)1/2[M]

where f is the initiator efficiency, kd is the initiator decomposition rate constant, [I] is the initiator concentration, and kt is the termination rate constant. uvebtech.com

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to vinylpyridine monomers to produce well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. acs.orgresearchgate.netnih.govrsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP of 2- and 4-vinylpyridine (B31050) has been achieved using various copper-based catalyst systems. researchgate.netrsc.orgnsrrc.org.tw The success of ATRP with vinylpyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the copper catalyst. sjtu.edu.cn For this compound, the electron-donating substituents would increase the basicity of the pyridine nitrogen, potentially enhancing its coordination to the ATRP catalyst. This would necessitate careful selection and optimization of the initiator, catalyst, and ligand system to achieve controlled polymerization. nsrrc.org.tw

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization has proven to be a versatile and robust method for the controlled polymerization of 2- and 4-vinylpyridine. acs.orgrsc.org This technique is generally more tolerant of functional groups compared to ATRP. The successful RAFT polymerization of this compound is highly probable, allowing for the synthesis of homopolymers and block copolymers with predetermined molecular weights and low PDIs, typically between 1.10 and 1.25. acs.org

| Monomer | Polymerization Method | Initiator/CTA | Catalyst/Ligand | Resulting PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| 2-Vinylpyridine (2VP) | RAFT | Cumyl dithiobenzoate (CDB) | AIBN (Initiator) | 1.10 - 1.25 | acs.org |

| 4-Vinylpyridine (4VP) | ATRP | 1-Phenylethyl chloride | CuCl/Me6researchgate.netaneN4 | Low (<1.5) | researchgate.net |

| 2-Vinylpyridine (2VP) | ATRP | (PS–Br)4 (macroinitiator) | CuBr/Me6TREN | >1.8 (poor control) | nsrrc.org.tw |

| 2-Vinylpyridine (2VP) | ATRP | (PS–Cl)4 (macroinitiator) | CuCl/Me6TREN | <1.5 (good control) | nsrrc.org.tw |

| 4-Vinylpyridine (4VP) | NMP | TEMPO-based macroinitiator | N/A | ~1.2 - 1.4 | sjtu.edu.cn |

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer composition and microstructure are determined by the monomer feed ratio and the monomer reactivity ratios, r1 and r2. The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding to monomer 1 (k11) to the rate constant for it adding to monomer 2 (k12).

r1 = k11 / k12 r2 = k22 / k21

The values of r1 and r2 dictate the type of copolymer formed:

r1r2 ≈ 1: Ideal or random copolymer.

r1r2 ≈ 0: Alternating copolymer.

r1 > 1 and r2 < 1 (or vice versa): Tendency towards block copolymer formation.

For the free radical copolymerization of 4-vinylpyridine (M1) and styrene (B11656) (M2), the reactivity ratios have been determined experimentally. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|---|

| 4-Vinylpyridine | Styrene | 0.85 ± 0.20 | 0.66 ± 0.05 | 0.56 | Tendency towards alternation | researchgate.net |

For the copolymerization of this compound, its reactivity ratios would differ from those of unsubstituted vinylpyridines. The electron-donating substituents would alter the polarity and resonance stabilization of both the monomer and the resulting propagating radical, thereby changing its relative reactivity towards comonomers like styrene. This modification allows for the fine-tuning of copolymer composition and properties.

Mechanism of Polymerization Initiation and Propagation

The polymerization of vinylpyridines, including this compound, can proceed through various mechanisms, with radical polymerization being a common and versatile method. Controlled radical polymerization techniques, such as Nitroxide-Mediated Radical Polymerization (NMRP) and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer architecture.

Initiation: The initiation phase involves the generation of radical species. In conventional radical polymerization, this is typically achieved through the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). tu.ac.th For controlled radical polymerization of the analogous 4-vinylpyridine, systems can be initiated without a conventional organic initiator, instead utilizing a metal catalyst like CuCl in the presence of water to generate radicals. rsc.org In NMRP, an equilibrium is established between active growing radical species and dormant species capped by a nitroxide radical, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). cmu.edu

Propagation: Once initiated, the radical center attacks the vinyl group of a monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This process repeats, propagating the polymer chain. In controlled polymerization methods, the propagation is regulated. For instance, in the NMRP of 4-vinylpyridine, the nitroxide radical reversibly caps (B75204) the growing chain end. cmu.edu This capping/decapping equilibrium ensures that all chains grow at a similar rate, leading to polymers with low polydispersity (dispersity values between 1.02 and 1.50 have been reported for poly(4-vinylpyridine)). cmu.edu The rate of polymerization is primarily governed by the rate of autoinitiation and is not significantly influenced by the nitroxide concentration. cmu.edu However, the initial nitroxide concentration does affect the final molecular weight of the polymer; a higher concentration leads to lower molecular weights as more polymer chains are initiated. cmu.edu

The table below summarizes typical conditions for the controlled radical polymerization of 4-vinylpyridine, which serves as a model for this compound.

| Polymerization Method | Initiator/Catalyst System | Temperature (°C) | Key Findings |

| Nitroxide-Mediated Radical Polymerization (NMRP) | TEMPO | 138 | Molecular weights increase linearly with conversion; low polydispersities (1.02-1.5) are achievable. cmu.edu |

| Initiator-Free Radical Polymerization | CuCl / Water | Not specified | Can produce high molecular weight polymers; addition of Au nanoparticles can further increase the degree of polymerization. rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | Various (e.g., Cu-based complexes) | Various | A robust method for synthesizing well-defined polymers from vinylpyridines. acs.org |

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers two primary sites for chemical modification: the pyridine ring and the vinyl side chain. These sites allow for a range of derivatization and functionalization reactions to tailor the chemical and physical properties of both the monomer and the resulting polymer.

Site-Specific Modification of the Pyridine Ring

The most accessible site for modification on the pyridine ring is the nitrogen atom. Its lone pair of electrons makes it nucleophilic and basic, allowing for straightforward reactions.

Quaternization: The nitrogen atom of the pyridine ring can be readily alkylated to form a quaternary pyridinium (B92312) salt. This reaction typically involves treating the pyridine derivative with an alkyl halide, such as methyl iodide. researchgate.net This modification introduces a permanent positive charge onto the pyridine ring, significantly altering the polymer's properties. For example, quaternization of poly(4-vinylpyridine) transforms the polymer into a polyelectrolyte, dramatically increasing its water solubility and introducing ion-exchange capabilities. researchgate.net This process can be controlled to achieve different degrees of quaternization by varying the molar ratio of the alkylating agent. researchgate.net

The general reaction for quaternization is as follows: Pyridine-N + R-X → [Pyridine-N+-R]X⁻

| Reactant | Reagent | Product | Key Property Change |

| Poly(this compound) | Methyl Iodide (CH₃I) | N-methyl quaternized polymer | Introduction of positive charge; increased hydrophilicity. researchgate.net |

Chemical Modifications of the Vinyl Side Chain

The vinyl group (-CH=CH₂) is a versatile functional group that can undergo a variety of addition reactions.

Graft Copolymerization: The vinyl group allows this compound to be grafted onto other polymer backbones. For instance, 4-vinylpyridine has been successfully grafted onto natural rubber using initiators like potassium persulfate (KPS). tu.ac.th In this process, radicals are created on the backbone polymer, which then initiate the polymerization of the vinyl monomer, creating a grafted side chain. The efficiency of such grafting reactions depends on factors like monomer and initiator concentrations, temperature, and reaction time. tu.ac.th This strategy is useful for combining the properties of different polymers, such as introducing the pH-responsiveness of a vinylpyridine segment onto an elastomeric material. tu.ac.th

Other Addition Reactions: The double bond of the vinyl group is susceptible to a wide range of electrophilic and radical addition reactions common to alkenes. These include:

Hydrogenation: Catalytic hydrogenation can reduce the vinyl group to an ethyl group, creating 4-Methoxy-3,5-dimethyl-2-ethylpyridine. This removes the potential for polymerization through the vinyl group.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond would yield a dihaloethane side chain.

Hydrohalogenation: The addition of HBr or HCl would proceed according to Markovnikov's rule, yielding a haloethyl side chain.

These modifications provide pathways to synthesize a variety of new derivatives from the parent monomer, expanding its utility in materials science and synthetic chemistry.

Coordination Chemistry and Ligand Applications of 4 Methoxy 3,5 Dimethyl 2 Vinylpyridine

Design and Synthesis of Metal Complexes Featuring 4-Methoxy-3,5-dimethyl-2-vinylpyridine as a Ligand

There are no specific methods reported in the scientific literature for the design and synthesis of metal complexes where this compound acts as a ligand. While general methods for the synthesis of metal complexes with substituted pyridine (B92270) ligands are well-established, no studies have been found that apply these methods to this particular compound.

Elucidation of Coordination Modes and Structural Properties

No experimental or theoretical studies detailing the coordination modes and structural properties of metal complexes containing this compound have been published.

Spectroscopic Characterization of Metal-Ligand Interactions

There is no available spectroscopic data (such as NMR, IR, UV-Vis, or Mass Spectrometry) that characterizes the interaction between this compound and any metal center.

X-ray Crystallographic Analysis of Coordination Compounds

A search of crystallographic databases reveals no deposited crystal structures for any coordination compound incorporating the this compound ligand.

Catalytic Activity of this compound-Derived Metal Complexes

There is no information available in the scientific literature regarding the catalytic activity of any metal complexes derived from this compound.

Catalysis in Organic Transformations

No studies have been found that investigate the use of this compound-metal complexes as catalysts in any organic transformations.

Application in Polymerization Processes

The application of metal complexes derived from this compound in polymerization processes has not been reported in any published research.

Supramolecular Assembly and Material Applications of Coordination Polymers

No published data exists on the use of this compound in the formation of coordination polymers or their application in materials science.

Computational Chemistry and Theoretical Modeling of 4 Methoxy 3,5 Dimethyl 2 Vinylpyridine

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to elucidating the intrinsic properties of a molecule from first principles. DFT has become a popular quantum chemical method for analyzing the structure-property relationships of crystalline and molecular compounds due to its balance of accuracy and computational cost. nih.gov These calculations are performed to optimize the molecular geometry and to predict a wide range of properties, including vibrational frequencies, electronic transitions, and reactivity descriptors. dntb.gov.uaresearchgate.net

For 4-Methoxy-3,5-dimethyl-2-vinylpyridine, methods like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve reliable results for geometry and electronic properties. researchgate.netresearchgate.net Such studies provide a microscopic understanding that is crucial for predicting the molecule's behavior in complex chemical systems.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier molecular orbitals (FMOs) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability, reactivity, and electronic properties. dergipark.org.trresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Electrons in the HOMO can be easily excited to the LUMO, indicating a propensity for charge transfer within the molecule. dergipark.org.trnih.gov For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted pyridine (B92270) ring, which is an electron-rich system, while the LUMO would also be distributed across this π-system.

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide further insights into the molecule's reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound Calculated via DFT Note: These values are representative examples based on similar pyridine derivatives and are for illustrative purposes.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.85 |

| LUMO Energy (ELUMO) | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.525 |

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this molecule, the nitrogen atom of the pyridine ring would be a region of negative potential (red/yellow), making it a likely site for electrophilic attack or hydrogen bonding. The vinyl group and aromatic ring protons would represent regions of positive potential (blue), susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. researchgate.net These calculations help in understanding the regioselectivity of reactions, for instance, in polymerization or addition reactions across the vinyl double bond.

Furthermore, computational modeling can be used to map out entire reaction pathways, for example, the steps involved in its polymerization. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. d-nb.info This allows for a detailed understanding of reaction kinetics and helps predict the most favorable reaction mechanisms under different conditions.

Quantum chemical methods can accurately simulate vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. ijstr.org The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. scirp.org For this compound, key vibrational modes would include the C=C stretching of the vinyl group, pyridine ring vibrations, C-H stretching of the methyl and methoxy (B1213986) groups, and C-O stretching of the methoxy group.

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions, primarily the HOMO → LUMO transition. researchgate.net This helps in interpreting experimental UV-Vis spectra and understanding the electronic behavior of the molecule upon photoexcitation.

Table 2: Illustrative Simulated Vibrational Frequencies for Key Functional Groups Note: These are representative theoretical values. Experimental values may vary.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| Vinyl Group | C=C Stretch | 1628 | 1650 - 1620 |

| Pyridine Ring | C=N/C=C Stretch | 1595, 1570 | 1610 - 1570 |

| Methoxy Group | C-O-C Asymmetric Stretch | 1255 | 1275 - 1200 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics provides a static, zero-kelvin view of a single molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules and their interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation, and intermolecular interactions at a finite temperature.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules to study solvation effects and the structure of the solvation shell. By analyzing parameters like radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific sites, such as the pyridine nitrogen.

These simulations provide a detailed picture of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, between the solute and solvent. sci-hub.se Understanding these interactions is crucial for predicting solubility and how the solvent might influence the molecule's reactivity and conformational preferences. For instance, in a protic solvent, hydrogen bonding to the nitrogen atom is expected to be a dominant interaction.

MD simulations are particularly valuable for studying the initial stages of polymerization. Before the covalent bonds of the polymer chain are formed, monomers must arrange themselves into a stable pre-polymerization complex. mdpi.com This process is governed by non-covalent interactions between monomer molecules. ufms.br

Simulations can model a system containing multiple this compound monomers to analyze how they interact and orient themselves. By calculating the binding energy and observing the stability of different monomer-monomer configurations, researchers can predict the most likely arrangements that lead to successful polymerization. nih.gov This analysis is critical in the field of molecular imprinting, where the formation of a stable complex between a functional monomer and a template molecule is the key to creating selective binding sites. researchgate.netmdpi.com

Table 3: Illustrative Interaction Energy Analysis from MD Simulations Note: Values are hypothetical, representing potential findings from a simulation study.

| Interacting Pair | Solvent | Dominant Interaction Type | Average Binding Energy (kcal/mol) |

|---|---|---|---|

| Monomer-Monomer | Chloroform | π-π stacking, van der Waals | -2.5 |

| Monomer-Monomer | Water | Hydrophobic, van der Waals | -1.8 |

In Silico Design and Screening of this compound Derivatives

The in silico design and screening of derivatives of this compound represents a sophisticated, computer-based approach to identify novel molecules with potentially enhanced biological activities or desired physicochemical properties. This strategy leverages computational chemistry and theoretical modeling to predict the behavior of hypothetical derivatives before their actual synthesis, thereby saving significant time and resources in drug discovery and materials science. The core of this approach lies in the systematic modification of the parent structure and the subsequent evaluation of these modifications using a variety of computational tools.

The process typically begins with the establishment of a quantitative structure-activity relationship (QSAR) model. nih.gov QSAR studies aim to correlate variations in the molecular structure of a series of compounds with changes in their biological activity. nih.gov For the derivatives of this compound, this would involve creating a dataset of virtual derivatives by modifying specific functional groups. For instance, the methoxy group could be altered to other alkoxy groups, the methyl groups could be substituted with other alkyl or electron-withdrawing/donating groups, and the vinyl group could be functionalized in various ways.

Once a virtual library of derivatives is generated, a range of molecular descriptors for each molecule is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), and various quantum chemical parameters derived from methods like Density Functional Theory (DFT).

These descriptors are then used to build a QSAR model, often using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN). nih.govsemanticscholar.org The resulting model provides an equation that can predict the activity of new, unsynthesized derivatives based on their calculated descriptors. The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might yield a model that indicates that increasing the electron-donating capacity of the substituent at the 4-position and decreasing the steric bulk around the vinyl group could lead to enhanced biological activity. This information would then guide the design of a more focused set of derivatives for further investigation.

Molecular docking is another powerful in silico tool that would be employed in the screening of this compound derivatives. researchgate.net This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. researchgate.net The binding affinity is then estimated using a scoring function, which allows for the ranking of different derivatives based on their predicted binding strength. researchgate.net

For example, if the target of interest for this compound derivatives is a particular enzyme, a library of virtual derivatives would be docked into the active site of this enzyme. The results would highlight derivatives that form key interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues in the active site. This provides valuable insights into the molecular basis of the interaction and can guide the design of more potent inhibitors.

The combination of QSAR and molecular docking provides a synergistic approach to the in silico design and screening of novel derivatives. QSAR can be used to rapidly screen large virtual libraries and identify promising candidates, while molecular docking can provide a more detailed understanding of the binding mode of the most promising compounds. This integrated workflow allows for a more rational and efficient approach to the discovery of new molecules with desired properties.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity |

| 4-Ethoxy-3,5-dimethyl-2-vinylpyridine | 191.27 | 2.85 | 2.15 | 0.68 |

| 4-Methoxy-3,5-diethyl-2-vinylpyridine | 205.30 | 3.20 | 2.25 | 0.75 |

| 2-(1-Chlorovinyl)-4-methoxy-3,5-dimethylpyridine | 211.69 | 3.10 | 2.50 | 0.82 |

| 4-Methoxy-3,5-dimethyl-2-(prop-1-en-2-yl)pyridine | 191.27 | 2.90 | 2.10 | 0.71 |

Table 2: Illustrative Molecular Docking Results for Selected Derivatives with a Hypothetical Protein Target

| Derivative | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| 4-Ethoxy-3,5-dimethyl-2-vinylpyridine | -7.2 | 1 | TYR-88 |

| 4-Methoxy-3,5-diethyl-2-vinylpyridine | -7.8 | 2 | TYR-88, SER-122 |

| 2-(1-Chlorovinyl)-4-methoxy-3,5-dimethylpyridine | -8.5 | 2 | TYR-88, SER-122 |

| 4-Methoxy-3,5-dimethyl-2-(prop-1-en-2-yl)pyridine | -7.5 | 1 | TYR-88 |

Analytical and Spectroscopic Characterization Techniques for 4 Methoxy 3,5 Dimethyl 2 Vinylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-methoxy-3,5-dimethyl-2-vinylpyridine, ¹H and ¹³C NMR would provide detailed information about its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons in different chemical environments. Based on related structures like 4-vinylpyridine (B31050) and other substituted pyridines, the following proton signals can be predicted:

Vinyl Protons: The three protons of the vinyl group (-CH=CH₂) would appear as a complex multiplet system, typically in the range of 5.0-7.0 ppm. The geminal and vicinal coupling constants would be characteristic of the vinyl group.

Pyridine (B92270) Ring Proton: The single proton on the pyridine ring would likely appear as a singlet in the aromatic region, typically between 8.0 and 8.5 ppm.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would give a sharp singlet, expected to be in the range of 3.5-4.0 ppm.

Methyl Protons: The two methyl groups attached to the pyridine ring would each produce a singlet, likely in the region of 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The expected chemical shifts for the carbons in this compound are:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | 110 - 160 |

| Vinyl Group Carbons | 115 - 140 |

| Methoxy Carbon | 50 - 60 |

| Methyl Carbons | 15 - 25 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Shift (ppm) |

| C=N in Pyridine Ring | 150 - 160 |

| C-O in Pyridine Ring | 145 - 155 |

| C-C in Pyridine Ring | 110 - 130 |

| CH= of Vinyl Group | 130 - 140 |

| =CH₂ of Vinyl Group | 115 - 125 |

| -OCH₃ | 50 - 60 |

| -CH₃ on Pyridine Ring | 15 - 25 |

Note: These are predicted values and actual experimental values may vary.

Kinetic Studies

NMR spectroscopy can also be employed to monitor the kinetics of reactions involving this compound, such as polymerization reactions. By acquiring spectra at different time intervals, the disappearance of monomer signals and the appearance of polymer signals can be tracked to determine reaction rates.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for pyridine derivatives include cleavage of the bonds adjacent to the pyridine ring and loss of small neutral molecules. For this compound, characteristic fragments could arise from:

Loss of a methyl radical (•CH₃) from the methoxy or methyl groups.

Loss of a methoxy radical (•OCH₃).

Cleavage of the vinyl group.

Rearrangement reactions of the pyridine ring.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the following vibrational bands would be expected:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=C (vinyl) stretch | 1620 - 1680 |

| C=C and C=N (pyridine) stretch | 1400 - 1600 |

| C-H (vinyl) stretch | 3010 - 3095 |

| C-H (methyl/methoxy) stretch | 2850 - 3000 |

| C-O (methoxy) stretch | 1000 - 1300 |

Interactive Data Table: Key IR and Raman Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| Vinyl C=C Stretch | 1630 - 1650 | IR, Raman |

| Pyridine Ring Stretch | 1570 - 1610 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H Stretch | 2850 - 2970 | IR, Raman |

| C-O-C Stretch (Methoxy) | 1200 - 1275 | IR |

Gas Chromatography and High-Performance Liquid Chromatography for Purity and Reaction Monitoring

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential techniques for separating and quantifying components in a mixture. These methods would be crucial for determining the purity of this compound and for monitoring the progress of its synthesis or polymerization.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. A GC method for this compound would likely employ a capillary column with a non-polar or moderately polar stationary phase. The retention time would be a characteristic identifier for the compound. Coupling GC with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds. A reversed-phase HPLC method would be appropriate for this compound. An exemplary method for a similar compound, 4-methoxy-3,5-dimethylpyridine-2-methanol, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. google.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. google.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and reactivity. While no specific crystal structure for this compound is publicly available, analysis of related pyridine derivatives provides insights into expected packing and hydrogen bonding motifs.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Characterization

Should this compound be polymerized, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be vital for characterizing the resulting polymer.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a polymer of this compound, DSC could be used to determine its glass transition temperature (Tg), melting point (Tm), and crystallization behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. TGA would be used to assess the thermal stability of the polymer, providing information on its decomposition temperature and the amount of residual char. For instance, studies on poly(4-vinylpyridine) have shown its thermal degradation properties, which can serve as a comparative reference.

Future Research Trajectories and Interdisciplinary Outlook for 4 Methoxy 3,5 Dimethyl 2 Vinylpyridine

Exploration of Novel Synthetic Pathways

The synthesis of 4-Methoxy-3,5-dimethyl-2-vinylpyridine is not yet widely documented, presenting an immediate opportunity for research. Established methods for producing simpler vinylpyridines, such as 2-vinylpyridine (B74390), can serve as a blueprint for developing efficient synthetic routes. A common industrial preparation involves the condensation of a methylpyridine (picoline) with formaldehyde, followed by the dehydration of the intermediate alcohol. wikipedia.orgallindianpatents.comchemicalbook.comgoogle.com

A plausible and direct pathway to this compound would, therefore, involve the dehydration of its precursor, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. This reaction is typically achieved by heating the alcohol in the presence of a dehydrating agent, such as sodium hydroxide (B78521) or over a solid-phase catalyst like modified zeolites. google.comgoogle.com Research could focus on optimizing reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity while minimizing side reactions like polymerization.

Alternative and potentially greener synthetic strategies could also be explored. For instance, a Wittig-type reaction using a suitable phosphorus ylide and 4-methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde could offer a high-yielding, chromatography-free synthesis. tandfonline.comtandfonline.com Furthermore, investigating direct vinylation methods, possibly through transition-metal-catalyzed cross-coupling reactions, could provide more atom-economical pathways.

Table 1: Potential Synthetic Pathways for this compound

| Precursor | Reagents/Conditions | Key Advantages |

| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | Dehydration (e.g., NaOH, heat; zeolites) | Utilizes a readily available precursor. |

| 4-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | Wittig reaction | Potential for high yield and purity. |

| 4-Methoxy-3,5-dimethyl-2-halopyridine | Cross-coupling (e.g., with vinyltributylstannane) | Direct introduction of the vinyl group. |

Advanced Polymer Science and Material Innovations

Vinylpyridines are valuable monomers in polymer science, and this compound is expected to be no exception. The presence of the vinyl group allows for polymerization through various mechanisms, including radical, cationic, and anionic pathways, to produce functional polymers. wikipedia.orgufl.edu The pyridine (B92270) nitrogen introduces polarity and the ability to engage in a range of interactions, such as hydrogen bonding, quaternization, and metal coordination. allindianpatents.com

Future research could focus on the homopolymerization of this compound and its copolymerization with other monomers like styrene (B11656), butadiene, and acrylates. wikipedia.org The resulting polymers could exhibit unique properties influenced by the methoxy (B1213986) and dimethyl substituents on the pyridine ring. These groups are expected to increase the polymer's hydrophobicity and solubility in organic solvents and may influence the stereochemistry of the polymerization. proquest.com

The functional polymers derived from this monomer could find applications in various advanced materials. For example, they could be used to create:

Functional Microspheres: Crosslinked polymers for the sorption of organic molecules from aqueous solutions. nih.gov

Nanocomposites: Polymers that can be combined with metal oxides to create materials for photocatalysis or other applications. mdpi.comnih.gov

Stimuli-Responsive Materials: Polymers that respond to changes in pH or temperature, which could be useful in drug delivery or sensor applications. nih.gov

Coatings and Adhesives: Terpolymers, similar to those made with 2-vinylpyridine, styrene, and butadiene, could be developed for applications requiring strong adhesion, such as in tire-cord binders. wikipedia.orgchemicalbook.com

Catalysis and Organometallic Applications

The pyridine moiety is an excellent ligand for a wide range of metal ions. Consequently, this compound and its corresponding polymers have significant potential in catalysis and organometallic chemistry. The nitrogen atom can coordinate to a metal center, while the vinyl group can either remain as a pendant functional group or participate in the catalytic cycle.

Research in this area could explore the synthesis of organometallic complexes where this compound acts as a ligand. The electronic properties of the pyridine ring, which are tuned by the electron-donating methoxy and methyl groups, could influence the catalytic activity of the metal center. nih.gov Such complexes could be investigated as catalysts in various organic transformations, including cross-coupling reactions (e.g., Suzuki and Heck reactions), hydrogenations, and polymerizations. nih.govresearchgate.net

Furthermore, polymers and copolymers of this compound could serve as macromolecular ligands to support metal catalysts. researchgate.net This approach allows for the heterogenization of homogeneous catalysts, facilitating their recovery and reuse. The porous structure of such polymer-supported catalysts could also provide size and shape selectivity.

Table 2: Potential Catalytic and Organometallic Applications

| Application Area | Rationale | Potential Research Focus |

| Homogeneous Catalysis | Pyridine nitrogen as a coordinating site; electronic tuning by substituents. | Synthesis of Pd, Pt, Rh, and other transition metal complexes and their catalytic evaluation. nih.govmdpi.comresearchgate.net |

| Heterogeneous Catalysis | Polymer backbone for catalyst immobilization and recovery. | Development of polymer-supported metal nanoparticles for coupling and reduction reactions. researchgate.net |

| Organometallic Materials | Combination of polymeric properties with the magnetic or optical properties of metal ions. | Creation of functional thin films with potential applications in data storage or electronics. rsc.org |

Integration with Sustainable Chemistry Principles

Future research on this compound should be guided by the principles of sustainable chemistry. This includes the development of greener synthetic routes that minimize waste and energy consumption. For example, utilizing bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthesis could significantly improve the environmental footprint of the process. tandfonline.comtandfonline.com

The use of heterogeneous catalysts, both in the synthesis of the monomer and in its subsequent applications, is another key aspect of sustainable chemistry. Catalysts based on modified zeolites or polymer-supported systems can often be recycled and reused, reducing waste and the need for expensive and potentially toxic reagents. google.com

Moreover, the development of polymers from this compound for environmental applications, such as the removal of pollutants from water, aligns with the goals of sustainable chemistry by providing solutions to environmental problems. nih.govnih.gov

Synergistic Approaches in Computational and Experimental Chemistry

A powerful strategy for accelerating research on this compound involves the close integration of computational and experimental methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.comiiste.orgscirp.org

Computational studies could be employed to:

Predict Reaction Pathways: Model potential synthetic routes and predict their feasibility and potential yields, guiding experimental efforts.

Understand Electronic Properties: Calculate properties such as HOMO-LUMO gaps, ionization potentials, and electron affinities to predict the reactivity of the monomer and the properties of its polymers and organometallic complexes. mdpi.comnih.gov

Simulate Polymerization Mechanisms: Investigate the stereochemistry and kinetics of polymerization to aid in the design of polymers with specific tacticities and molecular weights. rsc.org

Design Novel Materials: Predict the interaction of the monomer and its polymers with other molecules or surfaces, facilitating the design of new materials for specific applications.

By combining theoretical predictions with experimental validation, researchers can more efficiently explore the chemical landscape of this compound and unlock its full potential in a range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3,5-dimethyl-2-vinylpyridine and its intermediates?

- Methodological Answer : A two-step synthesis is often employed. First, 4-methoxy-3,5-dimethyl-2-pyridinemethanol is prepared via catalytic hydrogenation of cyanopyridine derivatives using palladium catalysts in aqueous sulfuric acid . Second, bromination or chlorination of the hydroxymethyl intermediate (e.g., using 1,3-dibromo-5,5-dimethylhydantoin in THF at 0°C) yields halogenated derivatives, which can undergo elimination or cross-coupling to introduce the vinyl group . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >80% .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%).

- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., methoxy at C4, vinyl at C2). Key signals include δ ~6.5 ppm (vinyl protons) and δ ~3.8 ppm (methoxy group) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (m/z = 179.2 for [M+H]⁺) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation .

- Avoid exposure to moisture or heat, as the compound may decompose into reactive intermediates (e.g., chloromethyl derivatives) .

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the vinyl group .

Advanced Research Questions

Q. How does the reactivity of the vinyl group in this compound influence its application in cross-coupling reactions?

- Methodological Answer : The vinyl group participates in Heck, Suzuki, or Sonogashira reactions. For example, palladium-catalyzed coupling with aryl halides requires careful control of base (e.g., K₂CO₃) and ligand (e.g., PPh₃) to prevent β-hydride elimination. Steric hindrance from the 3,5-dimethyl groups slows reactivity, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) . Post-reaction purification via silica gel chromatography (hexane/EtOAc) isolates coupled products in 60–75% yields .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the methoxy group’s chemical shift varies with solvent polarity (δ 3.7–4.1 ppm). Use deuterated DMSO or CDCl₃ for consistency. For ambiguous vinyl proton coupling patterns, employ 2D-COSY or NOESY to confirm spatial proximity to pyridine ring protons . Computational modeling (DFT) with Gaussian09 can predict spectra for comparison .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests: Incubate the compound (10 mg/L) with activated sludge (pH 7, 25°C) for 28 days, monitoring CO₂ evolution via titrimetry. For acute toxicity, perform Daphnia magna assays (48-hr EC₅₀) . Preliminary data gaps suggest prioritizing closed-system waste management and neutralization (e.g., ozonolysis) before disposal .

Q. What methodologies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Add stabilizers: 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated vinyl group oxidation .

- Use amber glass vials to block UV-induced degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (<5% degradation threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.